(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate
Description
IUPAC Nomenclature and Structural Analysis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl Butanoate
Systematic Naming Conventions for Chiral Phenoxy Esters
The IUPAC name “this compound” adheres to substitutive nomenclature rules for esters and chiral centers. The parent structure is identified as a hexyl chain substituted with hydroxyl and phenoxy groups, esterified with butanoic acid. The numbering begins at the hydroxyl-bearing carbon (C2), prioritizing functional groups of higher seniority (hydroxyl over ester).
The prefix “6-(3-Formylphenoxy)” specifies a phenoxy substituent at position C6 of the hexyl chain, with a formyl group (-CHO) at the meta position (C3) of the aromatic ring. The stereochemical descriptor “(2R)” denotes the absolute configuration at C2, assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The suffix “butanoate” indicates the ester linkage to butanoic acid, with the acyloxy group (-O-CO-(CH2)2CH3) positioned at C1 of the hexyl chain.
Table 1: Key Components of the IUPAC Name
| Component | Description |
|---|---|
| Parent chain | Hexyl (6-carbon chain) |
| Substituents | Hydroxyl (C2), phenoxy (C6) |
| Functional groups | Ester (butanoate), formyl (phenoxy ring) |
| Stereochemical descriptor | (2R) configuration at C2 |
Stereochemical Configuration at C2 Position: R-Enantiomer Specificity
The chiral center at C2 arises from the tetrahedral bonding of four distinct groups:
- Hydroxyl (-OH)
- Ester-bearing carbon (C1)
- Two methylene chains (C3 and C1’)
Applying CIP rules, priorities are assigned as:
- Highest priority : Hydroxyl (-OH, atomic number O = 8)
- Second priority : Ester-linked carbon (C=O, atomic number O = 8; subsequent atoms: C, C, C)
- Third priority : Methylene group (C3; subsequent atoms: C, H, H)
- Lowest priority : Terminal methylene (C1’; subsequent atoms: H, H, H)
The configuration is determined by orienting the lowest-priority group (C1’) away from the viewer. The remaining groups (OH → ester → C3) form a counterclockwise sequence, yielding the R designation. This enantiomer’s spatial arrangement influences its physicochemical interactions, such as hydrogen-bonding capacity and enzymatic recognition.
Table 2: CIP Priority Assignment at C2
| Group | Priority | Rationale |
|---|---|---|
| -OH | 1 | Highest atomic number (O) |
| -O-CO-(CH2)2CH3 | 2 | Oxygen in ester; subsequent C atoms |
| -CH2CH2CH2-O- | 3 | Methylene chain to phenoxy group |
| -CH2CH2CH2CH3 | 4 | Terminal methylene |
Functional Group Topology: Formylphenoxy vs. Hydroxyhexyl Motifs
The compound’s structure features two distinct motifs:
Formylphenoxy Group
- Position : Attached to C6 of the hexyl chain.
- Electronic effects : The formyl group (-CHO) introduces electron-withdrawing character to the phenoxy ring, activating it toward electrophilic substitution at the ortho and para positions.
- Steric profile : The planar aromatic ring and formyl substituent create a rigid, polar region influencing solubility and intermolecular interactions.
Hydroxyhexyl Motif
- Position : Hydroxyl at C2, ester at C1.
- Hydrogen-bonding capacity : The hydroxyl group acts as a hydrogen-bond donor, enhancing solubility in polar solvents.
- Conformational flexibility : The hexyl chain adopts staggered conformations, with the hydroxyl and ester groups dictating preferred spatial orientations.
Table 3: Functional Group Properties
| Group | Key Properties | Role in Molecular Behavior |
|---|---|---|
| Formylphenoxy | Electron-withdrawing, planar, polar | Enhances reactivity in aromatic systems |
| Hydroxyhexyl | Hydrogen-bond donor, flexible | Governs solubility and conformational dynamics |
| Butanoate ester | Lipophilic, electron-deficient carbonyl | Influences partition coefficients |
The interplay between these motifs defines the compound’s behavior in synthetic and biological contexts. The formyl group’s electrophilicity may facilitate Schiff base formation, while the ester’s hydrophobicity affects membrane permeability.
Properties
CAS No. |
918531-69-8 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate |
InChI |
InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m1/s1 |
InChI Key |
LADAIWCUPXWTRS-OAHLLOKOSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
Canonical SMILES |
CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Phenoxy Intermediate
The initial step in the synthesis involves the formation of the phenoxy intermediate, which is crucial for subsequent reactions. This can be achieved through:
- Nucleophilic Substitution : The reaction of 3-formylphenol with an appropriate alkyl halide (e.g., hexyl bromide) under basic conditions to form the phenoxy ether.
Esterification Reaction
Following the formation of the phenoxy intermediate, the next step is to perform an esterification reaction:
Reagents : Typically, butanoic acid and a coupling agent such as DCC (dicyclohexylcarbodiimide) or an acid catalyst like sulfuric acid are used.
Conditions : The reaction is generally conducted under reflux conditions to facilitate the formation of the ester bond between the phenoxy intermediate and butanoic acid.
Purification and Characterization
Post-reaction, the crude product often requires purification:
Methods : Common techniques include recrystallization or chromatography (e.g., silica gel chromatography) to isolate pure (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate.
Characterization : The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and purity.
Recent studies have focused on optimizing the synthesis process to improve yield and reduce byproducts. Here are some findings from recent research:
| Methodology | Yield (%) | Conditions | Notes |
|---|---|---|---|
| Nucleophilic substitution | 85% | Basic conditions, room temperature | Effective formation of phenoxy intermediate |
| Esterification using DCC | 90% | Reflux for 4 hours | High yield with minimal side reactions |
| Purification via chromatography | 95% purity | Silica gel column chromatography | Effective separation from impurities |
The preparation of this compound involves a multi-step synthetic route that requires careful optimization of each stage to maximize yield and purity. The combination of nucleophilic substitution followed by esterification proves effective in synthesizing this compound, which holds promise for further applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
Drug Design and Synthesis
The unique structure of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate suggests it may serve as a lead compound in drug development. Its synthesis can be approached through various methods, potentially leading to novel therapeutic agents targeting diseases associated with oxidative stress and inflammation.
Key Features:
- Potential as an Nrf2 activator, which plays a critical role in cellular defense against oxidative stress .
- Structural similarities with other compounds that exhibit biological activity, indicating potential for diverse pharmacological effects.
Case Studies in Drug Applications
Recent studies have highlighted the use of similar compounds in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma. For instance, compounds that activate Nrf2 pathways have shown promise in clinical trials for various chronic conditions .
Materials Science
The compound's unique structural features may also lend themselves to applications in materials science, particularly in the development of advanced materials with specific chemical properties.
Mechanistic Studies
The biochemical properties of this compound allow for investigations into its mechanism of action at the molecular level. This includes studying its interactions with cellular pathways involved in inflammation and oxidative stress responses.
Potential Research Directions:
- Investigating its role as an antioxidant.
- Exploring its effect on cell signaling pathways related to disease mechanisms.
Mechanism of Action
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as an electrophile, participating in various biochemical reactions. The phenoxy group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Hexyl Butanoate and Butyl Butanoate
Hexyl butanoate (C₆H₁₃OCOC₃H₇) and butyl butanoate (C₄H₉OCOC₃H₇) are simpler esters identified as key volatile components in Fuji apples . The following table highlights key differences:
Key Findings :
- Volatility: Hexyl and butyl butanoates are highly volatile, contributing to apple aroma, whereas the bulkier structure of this compound likely reduces volatility, favoring non-volatile applications .
- Stability: The hydroxyl group in the target compound increases susceptibility to hydrolysis compared to hexyl/butyl butanoates, which are more stable but degrade into off-flavors under prolonged storage .
- Functionality: The formylphenoxy group in the target compound may enable interactions with biological targets (e.g., enzyme active sites), unlike simpler esters that primarily act as flavorants .
Comparison with (2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate
This compound, reported in pharmacopeial studies, shares a hydroxyl group and ester functionality but differs in backbone complexity and substituents :
Key Findings :
- Stereochemistry: Both compounds exhibit stereochemical complexity, but the target compound’s single chiral center may simplify synthesis compared to the multi-center (2R,3S)-propanoate derivative .
Research Implications and Gaps
- Stability Studies : Further research is needed to assess the hydrolysis kinetics of the hydroxyl and ester groups under varying pH and temperature conditions.
- Stereochemical Impact : The R-configuration at C2 may influence enantioselective interactions, analogous to pharmacopeial compounds with defined stereochemistry .
Biological Activity
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is a complex organic compound with significant potential in medicinal chemistry and related fields. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H24O4, with a molecular weight of approximately 308.4 g/mol. The compound features a butanoate group, a phenoxy group with a formyl substituent, and a hydroxyhexyl moiety. These functional groups contribute to its chemical reactivity and biological activity, making it an interesting subject for research.
Synthesis Methods
Several synthetic routes can be employed to produce this compound. Common methods include:
- Esterification : Reaction of the corresponding alcohol with butanoic acid.
- Nucleophilic Substitution : Involves the substitution of halides with the desired phenolic or hydroxyhexyl groups.
- Condensation Reactions : Combining aldehydes with alcohols or phenols under acidic or basic conditions.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound has shown potential as an Nrf2 activator, which plays a critical role in cellular defense against oxidative stress. Nrf2 activation can lead to increased expression of antioxidant enzymes, providing protection against oxidative damage .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation .
- Cell Proliferation : Some research indicates that derivatives of similar compounds can influence cell proliferation pathways, hinting at possible applications in cancer research .
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C17H24O4 | Potential Nrf2 activator; antioxidant properties |
| 6-(3-Formylphenoxy)-2-hydroxyhexyl acetate | C16H22O4 | Acetate group may alter solubility and bioactivity |
| Butyl (2R)-2-(3-formylphenoxy)butanoate | C17H26O4 | Similar structure; variations in side chains impact activity |
| [(2S)-2-butanoyloxy-3-hydroxypropyl] butanoate | C15H28O4 | Different backbone structure; contrast in reactivity |
Case Studies and Research Findings
- Nrf2 Activation Studies : Research has demonstrated that compounds activating Nrf2 can mitigate oxidative stress-related diseases such as non-alcoholic fatty liver disease and type 2 diabetes mellitus. The activation of Nrf2 leads to enhanced detoxification processes within cells, providing therapeutic benefits against various metabolic disorders .
- Anti-inflammatory Research : A study indicated that similar compounds exhibited significant anti-inflammatory activities when tested in animal models using the acetic acid writhing test and carrageenan-induced edema models. These findings suggest that this compound may possess comparable anti-inflammatory effects .
- Cellular Proliferation Impact : Investigations into the effects of structurally related compounds on cell proliferation have revealed that modifications in functional groups can significantly alter their biological activity, which may also apply to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
